DS-9300 EP300/CBP HAT Enzymatic Inhibition Potency and Cellular Target Engagement
DS-9300 inhibits EP300/CBP HAT enzymatic activity with an IC50 of 28 nM in biochemical assays [1]. In cellular assays measuring histone H3K27 acetylation, DS-9300 demonstrates an IC50 of 54 nM, confirming target engagement in a cellular context . As a comparator, the well-characterized p300/CBP HAT inhibitor A-485 exhibits IC50 values of 9.8 nM for p300 and 2.6 nM for CBP in biochemical assays .
| Evidence Dimension | EP300/CBP HAT enzymatic inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 28 nM (EP300/CBP HAT); cellular H3K27Ac IC50 = 54 nM |
| Comparator Or Baseline | A-485: p300 IC50 = 9.8 nM; CBP IC50 = 2.6 nM (biochemical TR-FRET assay) |
| Quantified Difference | DS-9300 is approximately 3-fold less potent than A-485 on p300 and approximately 11-fold less potent on CBP in biochemical assays; direct cellular potency comparisons are not available from cross-study data. |
| Conditions | DS-9300: biochemical HAT assay (TR-FRET) and cellular H3K27 acetylation assay in VCaP cells [1]; A-485: biochemical TR-FRET assay |
Why This Matters
This establishes DS-9300 as a low-nanomolar EP300/CBP HAT inhibitor with confirmed cellular target engagement, providing a potency benchmark for compound selection and assay development.
- [1] Kanada R, Kagoshima Y, Suzuki T, et al. Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor. Journal of Medicinal Chemistry. 2023;66(1):695-715. doi:10.1021/acs.jmedchem.2c01641 View Source
